molecular formula C9H15NO2 B3328330 Ethyl 4-aminospiro[2.3]hexane-4-carboxylate CAS No. 445306-48-9

Ethyl 4-aminospiro[2.3]hexane-4-carboxylate

Cat. No.: B3328330
CAS No.: 445306-48-9
M. Wt: 169.22 g/mol
InChI Key: SFCRKRRKTWYOQP-UHFFFAOYSA-N
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Description

Ethyl 4-aminospiro[2.3]hexane-4-carboxylate (CAS 445306-48-9) is a spirocyclic chemical compound supplied for research and development purposes. This molecule features both an amine and an ester functional group attached to a spiro[2.3]hexane core, a structure characterized by two fused cyclopropane and cyclobutane rings sharing a single carbon atom . This unique spirocyclic architecture imparts significant three-dimensional rigidity and stability, which can be highly valuable in medicinal chemistry for exploring novel chemical space and optimizing the properties of lead molecules . With a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol , it serves as a versatile building block (synthon) for the synthesis of more complex compounds. Its applications are primarily found in advanced organic synthesis and pharmaceutical research, where it can be used to create novel compounds for screening and development. The product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-aminospiro[2.3]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-7(11)9(10)6-5-8(9)3-4-8/h2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCRKRRKTWYOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC12CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of Ethyl 4 Aminospiro 2.3 Hexane 4 Carboxylate

Reactions Involving the Primary Amine Functionality

The primary amine group in Ethyl 4-aminospiro[2.3]hexane-4-carboxylate, being attached to a neopentyl-like quaternary carbon, exhibits reactivity that is heavily influenced by steric factors. While it undergoes typical reactions of primary amines, more forcing conditions or specific reagents may be necessary to overcome the steric hindrance.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The primary amine can be acylated to form the corresponding amides. This is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. However, due to the steric congestion around the amino group, these reactions may proceed slower than with unhindered primary amines. For particularly bulky acylating agents, the use of more reactive reagents like symmetrical anhydrides or specialized coupling agents might be required to achieve good yields. researchgate.netnih.gov

Alkylation: Direct alkylation of the primary amine with alkyl halides is often challenging as it tends to result in a mixture of mono- and di-alkylated products, with the potential for quaternization. masterorganicchemistry.com Achieving selective mono-alkylation of sterically hindered amines generally requires specific strategies such as reductive amination or the use of specialized catalysts to control the degree of alkylation. organic-chemistry.org

Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. While the steric hindrance can slow down the reaction, various effective methods for the sulfonylation of sterically hindered amines have been developed. organic-chemistry.orgresearchgate.net These methods often employ catalysts or activating agents to facilitate the formation of the sulfur-nitrogen bond. researchgate.net For instance, indium-catalyzed sulfonylation has been shown to be effective for less nucleophilic and sterically hindered anilines. organic-chemistry.org

The following table summarizes these transformations:

Reaction TypeReagentsProduct
AcylationAcid Chloride/Anhydride, BaseN-Acyl-4-aminospiro[2.3]hexane-4-carboxylate
AlkylationAlkyl HalideN-Alkyl-4-aminospiro[2.3]hexane-4-carboxylate
SulfonylationSulfonyl Chloride, BaseN-Sulfonyl-4-aminospiro[2.3]hexane-4-carboxylate

Formation of Amides, Ureas, and Thioureas

Amides: As discussed in the acylation section, amides are readily formed. The direct coupling of the amine with a carboxylic acid using a coupling agent is a common alternative to using acid chlorides or anhydrides.

Ureas: The primary amine of this compound can react with isocyanates to form N,N'-disubstituted ureas. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can also produce ureas. Modern methods often avoid toxic reagents like phosgene and instead utilize precursors like carbamates or direct carbonylation reactions. google.comnih.govorganic-chemistry.orgcommonorganicchemistry.comrsc.org

Thioureas: Analogous to urea (B33335) formation, thioureas can be synthesized by reacting the primary amine with isothiocyanates. nih.gov Another common method involves the reaction of the amine with carbon disulfide, which can be particularly effective for aliphatic primary amines. organic-chemistry.orgorganic-chemistry.org

A summary of reagents for these transformations is presented below:

ProductReagents
AmideCarboxylic Acid + Coupling Agent
UreaIsocyanate or Carbamate
ThioureaIsothiocyanate or Carbon Disulfide

Diazotization and Subsequent Transformations

The diazotization of primary aliphatic amines, such as the one in this compound, is achieved by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This reaction forms a highly unstable aliphatic diazonium salt. organic-chemistry.org Unlike their stable aromatic counterparts, these intermediates readily lose nitrogen gas (N₂) to form a carbocation. libretexts.orgsci-hub.se

Due to the neopentyl-like nature of the carbon atom bearing the amino group, the resulting primary carbocation is prone to rearrangement to form a more stable tertiary carbocation. This can lead to a mixture of products, including alcohols, alkenes, and rearranged substitution products, making this transformation synthetically challenging for achieving a single desired product. organic-chemistry.org However, recent advancements in diazotization chemistry, for instance, using specific solvents like hexafluoroisopropanol (HFIP), have shown potential for more controlled transformations of aliphatic amines. nih.govresearcher.life

Transformations at the Ethyl Ester Moiety

The ethyl ester group of this compound can undergo several characteristic reactions, although its reactivity is also modulated by the steric bulk of the spirocyclic framework.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-aminospiro[2.3]hexane-4-carboxylic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com

Base-Mediated Hydrolysis (Saponification): This is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. Saponification is often preferred for its irreversibility and generally cleaner reaction profile. For sterically hindered esters, which can be resistant to hydrolysis, non-aqueous conditions using a base in a mixed solvent system may be employed to enhance the reaction rate. researchgate.net A Russian patent describes the hydrolysis of a related spiro[2.3]hexane ester to the carboxylic acid using an aqueous solution of sodium hydroxide.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. youtube.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. For example, heating this compound in methanol (B129727) with an acid or base catalyst would lead to the formation of the corresponding methyl ester. This reaction is particularly useful for introducing different ester functionalities into the molecule. nih.gov

The table below outlines the conditions for these ester transformations:

ReactionConditionsProduct
Acid-Catalyzed HydrolysisH₃O⁺, Heat4-Aminospiro[2.3]hexane-4-carboxylic acid
Base-Mediated Hydrolysis1. NaOH, H₂O, Heat; 2. H₃O⁺4-Aminospiro[2.3]hexane-4-carboxylic acid
TransesterificationR'OH, Acid or Base Catalyst, HeatAlkyl 4-aminospiro[2.3]hexane-4-carboxylate

Reduction to Alcohols and Aldehydes

The ester functionality in this compound is a key site for reduction reactions, providing a pathway to the corresponding primary alcohol, (4-aminospiro[2.3]hexan-4-yl)methanol, or the aldehyde, 4-aminospiro[2.3]hexane-4-carbaldehyde. The choice of reducing agent and reaction conditions determines the outcome of the transformation.

Powerful hydride reagents, most notably Lithium aluminum hydride (LiAlH₄), are required for the complete reduction of the ester to the primary alcohol. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon. This is followed by the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, ultimately yielding the alcohol after an acidic workup. libretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce esters. libretexts.org

Selective reduction to the aldehyde is more challenging and requires specific reagents that can stop the reaction at the intermediate stage. Reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures are often employed for this partial reduction.

Table 1: Reduction Conditions for Ester Functional Groups

Product Reagent Typical Conditions

Skeletal Rearrangements and Ring-Opening Reactions of the Spiro[2.3]hexane Core

The spiro[2.3]hexane core is characterized by significant ring strain, stemming from the small cyclopropane (B1198618) and cyclobutane (B1203170) rings. masterorganicchemistry.com This inherent strain is a driving force for a variety of skeletal rearrangements and ring-opening reactions, often initiated by thermal, photochemical, or catalytic methods.

Spiro[2.3]hexane systems can undergo ring expansion reactions, driven by the release of strain energy. nih.gov These transformations often proceed through carbocationic intermediates, which can be generated under Lewis acidic conditions. For example, Lewis acid-mediated ring expansion of functionalized 1-oxaspiro[2.3]hexanes, which are structurally related to the carbon-core of the title compound, leads to cyclopentanones. nih.gov The rearrangement is facilitated by the stabilization of the forming carbocation. nih.gov Similar pathways can be envisioned for this compound, where protonation of the amino group or coordination of a Lewis acid could initiate a rearrangement of the strained carbocyclic core. A cascade reaction involving Michael addition followed by ring expansion has been reported for the construction of spiro[2.3]hexane skeletons. researchgate.netresearchgate.net

Both the cyclopropane and cyclobutane rings within the spiro[2.3]hexane skeleton are susceptible to cleavage due to significant angle and torsional strain. masterorganicchemistry.comlibretexts.org Cyclopropane, with C-C-C bond angles of 60°, and cyclobutane, with angles around 90°, deviate substantially from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.comlibretexts.org This high degree of strain makes them reactive towards ring-opening reactions.

For instance, catalytic hydrogenation can lead to the cleavage of the C-C bonds in the cyclopropane ring. Due to this high reactivity, three- and four-membered rings can undergo addition reactions, such as with hydrogen gas, to relieve the ring strain and form a more stable straight-chain alkane. youtube.com The cyclopropane ring is generally more reactive and prone to ring-opening than the cyclobutane ring. cutm.ac.in These reactions often proceed with the addition of hydrogen or halogens across one of the strained C-C bonds.

The strained bonds of the spiro[2.3]hexane system are also reactive under radical and photochemical conditions. Photoinduced reactions can provide the energy needed to homolytically cleave the strained C-C bonds, leading to diradical intermediates that can undergo further transformations. A general protocol for the synthesis of functionalized spiro[2.3]hexanes using visible-light irradiation has been developed, highlighting the utility of photochemical methods in manipulating these structures. rsc.org These transformations offer a green and additive-free approach to constructing spirocyclic scaffolds. rsc.orgresearchgate.net Single-electron transformations that feature cyclopropyl (B3062369) radicals have also emerged as a powerful tool for functionalization. researchgate.net

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Transition metal catalysis provides a powerful platform for the functionalization of saturated carbocyclic systems like spiro[2.3]hexane. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are typically unreactive.

Direct C-H functionalization is a highly efficient strategy for modifying organic molecules without the need for pre-installed functional groups. mdpi.com In the context of this compound, the amino group can act as a directing group, bringing a transition metal catalyst into proximity with specific C-H bonds. This allows for site-selective activation and subsequent functionalization. While the functionalization of sp³ C-H bonds is challenging, significant progress has been made using catalysts based on palladium, rhodium, and iron. mdpi.comnih.gov These reactions can be used to introduce aryl, alkyl, or other functional groups onto the spirocyclic backbone, providing a route to novel derivatives. The development of C-H activation-initiated spiroannulation reactions has further expanded the toolkit for synthesizing complex spirocyclic compounds. rsc.org

Palladium-Mediated Coupling Reactions

Palladium catalysts are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, several palladium-catalyzed reactions could be envisioned, primarily involving the amino group and the α-carbon to the ester.

One of the most prominent palladium-catalyzed reactions for amino groups is the Buchwald-Hartwig amination . wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-nitrogen bond between an amine and an aryl halide or triflate. wikipedia.org It is conceivable that the primary amine of this compound could undergo N-arylation with a variety of aryl halides under palladium catalysis. beilstein-journals.org The general mechanism for this transformation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligands is crucial for the efficiency of the Buchwald-Hartwig amination, with sterically hindered and electron-rich ligands often providing the best results. organic-chemistry.org

Another potential transformation is the palladium-catalyzed α-arylation of the ester . organic-chemistry.orgnih.gov This reaction would form a C-C bond at the carbon atom bearing both the amino and the carboxylate groups. The reaction typically involves the formation of a palladium enolate intermediate, which then couples with an aryl halide. organic-chemistry.orgnih.gov For this to occur with this compound, the amino group would likely need to be protected first, as the free amine could interfere with the catalytic cycle. The reaction conditions often require a strong base to generate the enolate and a suitable palladium catalyst and ligand system. organic-chemistry.org

While specific experimental data for these reactions on this compound is not available in the reviewed literature, the established reactivity of amino esters in palladium-catalyzed coupling reactions provides a strong basis for predicting these potential transformations. mit.edu

Hypothetical Palladium-Mediated Coupling Reactions of this compound

Reaction TypePotential ReactantsCatalyst System (Example)Potential Product
Buchwald-Hartwig AminationAryl bromide, Aryl chloridePd(OAc)₂, X-Phos, Cs₂CO₃Ethyl 4-(arylamino)spiro[2.3]hexane-4-carboxylate
α-Arylation of Ester (with N-protection)N-Protected this compound, Aryl iodidePd₂(dba)₃, P(t-Bu)₃, LiHMDSN-Protected Ethyl 4-amino-4-arylspiro[2.3]hexane-4-carboxylate

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals such as copper, rhodium, and iridium are known to catalyze a variety of transformations that could be applicable to this compound.

Copper-catalyzed reactions are particularly relevant for the synthesis and functionalization of spirocyclic frameworks. acs.orgrsc.orgchemrxiv.org For instance, copper-catalyzed N-arylation reactions, often referred to as Ullmann condensations, represent an alternative to palladium-catalyzed methods for forming C-N bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for certain substrates. It is plausible that the amino group of this compound could be arylated using a copper catalyst in the presence of an aryl halide.

Furthermore, transition metals can catalyze aminocarbonylation reactions , where an amine, carbon monoxide, and an organic halide are coupled to form an amide. nih.govdoi.org While this would modify the core structure significantly, it represents a potential transformation pathway.

The spirocyclic core itself, while generally stable, could potentially undergo transformations catalyzed by transition metals, although such reactions are less common for saturated carbocycles. The inherent strain in the cyclobutane and cyclopropane rings of the spiro[2.3]hexane system might offer unique reactivity pathways that are yet to be explored for this specific molecule.

It is important to reiterate that the reactions discussed in this section are based on the known reactivity of similar functional groups and molecular scaffolds. Specific experimental investigation is required to determine the actual reactivity of this compound under these transition metal-catalyzed conditions.

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Aminospiro 2.3 Hexane 4 Carboxylate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

NMR spectroscopy is a cornerstone for the detailed structural analysis of Ethyl 4-aminospiro[2.3]hexane-4-carboxylate, enabling the elucidation of its conformation and the assignment of its stereochemistry.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the intricate network of covalent bonds and spatial proximities within the molecule. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For this compound, COSY spectra would confirm the connectivity within the cyclobutane (B1203170) and cyclopropane (B1198618) rings, as well as the ethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals of the spirocyclic framework based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. slideshare.net This is particularly powerful for determining the stereochemistry and preferred conformation of the spirocyclic system by observing through-space interactions between protons on the different rings.

2D-NMR Technique Information Gained for this compound
COSY Confirms ¹H-¹H spin-spin coupling networks within the cyclobutane, cyclopropane, and ethyl fragments.
HSQC Correlates each proton to its directly attached carbon atom, aiding in ¹³C spectral assignment.
HMBC Establishes long-range ¹H-¹³C correlations, confirming the connectivity of the entire molecular framework, including the ester and amino groups to the spiro center.
NOESY Reveals spatial proximities between protons, providing critical data for determining the relative stereochemistry and conformational preferences of the spirocyclic rings.

While solution-state NMR provides data on the molecule's conformation in solution, solid-state NMR (ssNMR) can offer valuable insights into the structure and packing of this compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, revealing information about polymorphism and intermolecular interactions within the crystal lattice.

Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary. Chiral NMR shift reagents, typically lanthanide complexes, can be employed for this purpose. nih.govlibretexts.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer. researchgate.net The integration of these signals allows for the direct determination of the enantiomeric excess (ee). tcichemicals.com

Mass Spectrometry (MS) for Mechanistic Studies and Complex Mixture Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation patterns, which can provide further structural information. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound (C₉H₁₅NO₂), distinguishing it from other compounds with the same nominal mass. chemicalbridge.co.uk Techniques like Electrospray Ionization (ESI) are commonly used to generate the ions for analysis. ekb.eg

Parameter Value for this compound
Molecular Formula C₉H₁₅NO₂
Nominal Mass 169 amu
Exact Mass 169.11028

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. researchgate.net The analysis of these fragments provides valuable information about the connectivity of the molecule. For instance, characteristic losses of the ethoxycarbonyl group or fragments corresponding to the spirocyclic core would be expected. This fragmentation data is crucial for confirming the identity of the compound and for distinguishing it from isomers. nih.gov

X-Ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides unequivocal proof of molecular structure, including the relative and absolute configuration of stereocenters, which is crucial for chiral molecules.

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for obtaining a precise 3D model of a molecule. wikipedia.orgnih.gov The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a key structural feature is the spirocyclic core containing a quaternary stereocenter at the C4 position. An SCXRD analysis would definitively confirm the connectivity of the cyclobutane and cyclopropane rings fused at this spiro center. Furthermore, it would provide precise measurements of the bond lengths and angles within this strained ring system.

A critical outcome of SCXRD for an enantiomerically pure sample is the determination of the absolute configuration (R or S) at the C4 stereocenter. This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal, often quantified by the Flack parameter. nih.gov While specific crystallographic data for the title compound is not widely published, studies on related spiro[2.3]hexane amino acid derivatives have successfully employed this technique to confirm their molecular structures. researchgate.net These studies serve as a precedent, demonstrating the utility of SCXRD in validating the synthesis and stereochemistry of this class of compounds.

Table 1: Representative Crystallographic Data for a Hypothetical Crystal of this compound This table is illustrative and based on typical values for small organic molecules.

ParameterValue
Chemical FormulaC9H15NO2
Formula Weight169.22 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~10.5
b (Å)~8.2
c (Å)~12.1
β (°)~95.5
Volume (ų)~1030
Z (molecules/unit cell)4

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a network of non-covalent intermolecular interactions. ias.ac.in Understanding these supramolecular interactions is vital as they influence the material's physical properties, such as stability, solubility, and melting point. For amino acid derivatives like this compound, hydrogen bonding is a primary directional force in determining the crystal architecture.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful for identifying functional groups, as each group exhibits characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display a series of absorption bands or scattering peaks corresponding to the vibrations of its constituent functional groups. The primary amine group (-NH₂) is expected to show N-H stretching vibrations, typically as a doublet in the 3300-3500 cm⁻¹ region in the IR spectrum. The C=O stretching vibration of the ester group is one of the most intense and characteristic bands, expected around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region. The spiroalkane framework will contribute to numerous C-H stretching bands just below 3000 cm⁻¹ and a complex fingerprint region (below 1500 cm⁻¹) arising from C-C stretching and various bending modes.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium
Amine (N-H)Scissoring Bend1590 - 1650Medium-Strong
Alkane (C-H)Stretch2850 - 2960Medium-Strong
Ester (C=O)Stretch1730 - 1750Strong
Ester (C-O)Asymmetric Stretch1150 - 1300Strong
Amine (C-N)Stretch1020 - 1220Medium

The exact positions and shapes of vibrational bands are sensitive to the molecule's local environment and conformation. For example, the N-H stretching frequency can shift to lower wavenumbers if the amine group is involved in hydrogen bonding, with the magnitude of the shift correlating to the strength of the interaction. Similarly, conformational changes in the spirocyclic skeleton or the orientation of the ethyl ester group could lead to subtle shifts in the fingerprint region of the spectrum. By comparing spectra recorded under different conditions (e.g., in different solvents or at various temperatures), vibrational spectroscopy can be used to probe conformational flexibility and intermolecular interactions in solution or the solid state.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemical features of chiral molecules. wikipedia.orgfiveable.me CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, while ORD measures the rotation of the plane of polarized light as a function of wavelength. libretexts.org

For this compound, the primary chromophore accessible to conventional CD/ORD spectroscopy is the carboxylate ester group (O=C-O). This group undergoes an n → π* electronic transition, which, while weak in UV-Vis absorption, can give rise to a distinct signal (a Cotton effect) in the CD spectrum, typically in the 200-220 nm region. rsc.org

The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the adjacent stereocenter (C4). Empirical rules, such as the octant rule for ketones, have analogs for esters and can be used to correlate the sign of the observed Cotton effect with the absolute stereochemistry of the molecule. Therefore, CD and ORD serve as powerful, non-destructive methods to confirm the absolute configuration determined by X-ray crystallography or to assign it when suitable crystals are unavailable. libretexts.org These techniques are particularly valuable for verifying the enantiomeric purity of a sample.

Determination of Absolute Configuration

The absolute configuration of a chiral molecule, such as this compound, refers to the spatial arrangement of its atoms. This cannot be determined by simple spectroscopic methods like NMR or mass spectrometry. Instead, techniques that are sensitive to the molecule's three-dimensional nature are required.

One of the most definitive methods for determining absolute configuration is single-crystal X-ray diffraction (XRD) . researchgate.netencyclopedia.pubnih.gov This technique involves irradiating a high-quality single crystal of the compound with X-rays. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice. For chiral molecules, particularly when using a radiation source like copper Kα, anomalous dispersion effects can be measured. encyclopedia.pub This allows for the unambiguous determination of the absolute stereostructure. The Flack parameter, derived from the diffraction data, is a critical value for this assignment; a value close to zero for a given enantiomer confirms its absolute configuration. researchgate.netencyclopedia.pub

To perform this analysis on this compound, a suitable single crystal would first need to be grown. This can often be the most challenging step. researchgate.net Once a crystal is obtained and analyzed, the resulting data would provide precise bond lengths, bond angles, and the absolute spatial arrangement of the cyclobutane and cyclopropane rings relative to the amine and ethyl carboxylate groups.

Hypothetical Crystallographic Data for (S)-Ethyl 4-aminospiro[2.3]hexane-4-carboxylate:

ParameterValue
Chemical FormulaC9H15NO2
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.58
b (Å)8.92
c (Å)14.31
α, β, γ (°)90, 90, 90
Volume (ų)967.4
Z4
Flack Parameter0.05(3)
RadiationCu Kα (λ = 1.54178 Å)

This table is for illustrative purposes only and does not represent actual experimental data.

Another powerful, non-destructive technique for determining absolute configuration in solution is Vibrational Circular Dichroism (VCD) . nih.govrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.com An experimental VCD spectrum provides a unique fingerprint for a specific enantiomer. By comparing the experimental spectrum to a theoretically predicted spectrum generated through quantum chemical calculations (often using Density Functional Theory, DFT), the absolute configuration can be confidently assigned. rsc.org This method is particularly valuable when obtaining single crystals for XRD is not feasible. The analysis of this compound by VCD would involve measuring its spectrum in a suitable solvent (like chloroform-d) and comparing it to the DFT-calculated spectra for both the (R) and (S) enantiomers to find the matching pair.

Chiroptical Properties as Probes for Molecular Environment

Chiroptical properties, such as those measured by Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are exquisitely sensitive to both the absolute configuration and the conformational dynamics of a chiral molecule. encyclopedia.pubnih.gov These properties can, therefore, serve as powerful probes of the molecule's local environment.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. researchgate.netresearchgate.net The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique signature of a chiral molecule's three-dimensional structure. encyclopedia.pub

The molecular environment, particularly the solvent, can significantly influence the ECD spectrum. nih.gov Changes in solvent polarity, hydrogen-bonding capability, or temperature can alter the conformational equilibrium of a flexible molecule like this compound. This shift in the population of different conformers leads to changes in the observed ECD spectrum. researchgate.net For instance, a polar, protic solvent might stabilize a conformer through hydrogen bonding with the amine or carboxylate groups, leading to an enhancement or even a sign change of a particular Cotton effect compared to the spectrum in a nonpolar solvent. By systematically studying these variations, one can gain insight into the specific solute-solvent interactions and the conformational landscape of the molecule. nih.govmdpi.com

Hypothetical ECD Data for (S)-Ethyl 4-aminospiro[2.3]hexane-4-carboxylate in Various Solvents:

SolventWavelength (nm)Molar Ellipticity (deg·cm²/dmol)
Hexane215+1.2
Acetonitrile218+1.5
Methanol (B129727)220+2.1

This table is for illustrative purposes only and does not represent actual experimental data.

This sensitivity makes ECD a valuable tool for studying binding interactions. If this compound or its derivatives were to bind to a larger structure, such as a protein or a cyclodextrin, the constrained environment would likely induce a significant change in its ECD spectrum, providing information on the binding mode and the nature of the binding pocket. nih.gov

Theoretical and Computational Investigations of Ethyl 4 Aminospiro 2.3 Hexane 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods allow for the detailed investigation of molecular orbitals, charge distribution, and energetic properties, which collectively determine the chemical reactivity and spectroscopic signatures of a compound.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of a molecule in its ground state. researchgate.net For a molecule like Ethyl 4-aminospiro[2.3]hexane-4-carboxylate, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be used to predict key structural parameters. materialsciencejournal.orgresearchgate.net These calculations minimize the energy of the molecule by adjusting the positions of its atoms, resulting in the most stable three-dimensional structure. The output provides precise information on bond lengths, bond angles, and dihedral angles. nih.gov Comparing these theoretical parameters with experimental data from techniques like X-ray crystallography, when available for analogous structures, helps validate the computational model. researchgate.netnih.gov

Illustrative Optimized Geometrical Parameters: Note: The following data is representative of typical values for the functional groups present in the molecule, based on DFT studies of similar compounds.

ParameterBond/AngleCalculated Value
Bond LengthC=O (ester)~1.22 Å
C-O (ester)~1.39 Å
C-N (amino)~1.46 Å
Bond AngleO=C-O (ester)~124°
H-N-H (amino)~110°
Dihedral AngleC-C-O-C (ester)~178° (for planarity)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. materialsciencejournal.org The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov For this compound, the HOMO is expected to be localized around the electron-rich amino group, while the LUMO would likely be centered on the electron-withdrawing carboxylate group. Time-dependent DFT (TD-DFT) is often used to calculate these energies. materialsciencejournal.orgdntb.gov.ua

Illustrative Frontier Orbital Data: Note: These values are examples based on calculations for analogous organic molecules and serve to illustrate the expected range.

ParameterEnergy (eV)
HOMO Energy-6.25 eV
LUMO Energy-1.10 eV
Energy Gap (ΔE) 5.15 eV

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural confirmation. DFT methods can accurately compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated harmonic frequencies are often scaled to correct for systematic errors and achieve better agreement with experimental data. materialsciencejournal.org For this compound, key vibrational modes would include N-H stretching from the amino group, C=O stretching from the ester, and various C-H and C-C stretching and bending modes from the spirocyclic and ethyl groups. researchgate.netorientjchem.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental NMR spectra. researchgate.netmdpi.com

Illustrative Vibrational Frequency Predictions: Note: This table presents representative frequencies for the molecule's key functional groups based on DFT studies of similar compounds.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H Asymmetric StretchAmino (-NH₂)~34303400-3500
N-H Symmetric StretchAmino (-NH₂)~33503300-3400
C-H Aliphatic Stretch-CH₂, -CH₃~29802850-3000
C=O Ester StretchCarbonyl (-COO-)~17251730-1750
C-O Ester StretchEster (-O-C)~11701150-1250

Conformational Analysis and Energetic Landscapes

The three-dimensional shape of a molecule is not static; flexible molecules can exist in multiple conformations. Understanding the different possible shapes and their relative energies is crucial for predicting molecular interactions and properties.

For a molecule with rotatable bonds, such as the ethyl ester group in this compound, various conformations are possible. Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of a molecule. These methods are computationally less expensive than quantum calculations and are ideal for sampling a wide range of possible geometries. MD simulations, in particular, can model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and helping to identify the most frequently accessed conformations.

To investigate specific conformational changes, such as the rotation around a particular bond, potential energy surface (PES) scans are performed. nih.govresearchgate.net In a PES scan, a specific dihedral angle is systematically varied, and the energy of the molecule is calculated at each step using quantum mechanical methods like DFT. nih.gov This process generates a profile of energy versus the dihedral angle, revealing the lowest-energy (most stable) conformations as minima on the surface and the transition states between them as energy maxima. For this compound, a PES scan could be used to analyze the rotation of the ethyl group relative to the spirocyclic ring, identifying the most energetically favorable orientations. nih.gov

Influence of Spiro Linkage on Ring Conformations and Strain Release

The spiro[2.3]hexane framework is characterized by the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring at a single quaternary carbon atom. Both of these parent carbocycles are known to possess significant ring strain due to deviations from ideal bond angles and torsional effects. rsc.org Computational methods, particularly quantum mechanics-based approaches, are essential for quantifying this strain and understanding how the spiro linkage modulates the conformations and energetic penalties of the constituent rings.

The total strain energy in spiroalkanes is often considered in the context of the additivity of the strain energies of their component rings. However, the spiro-fusion introduces additional complexities. Computational studies using high-level electronic structure theory have been employed to calculate these strain energies directly. For instance, the strain energy of the parent spiro[2.3]hexane has been computationally determined and can be compared to the sum of the individual strains of cyclopropane and cyclobutane. mdpi.com

CompoundCalculated Strain Energy (kcal/mol)
Cyclopropane27.5
Cyclobutane26.3
Sum (Cyclopropane + Cyclobutane)53.8
Spiro[2.3]hexane54.9

Data sourced from computational studies on hydrocarbon strain energies. mdpi.com

Reaction Mechanism Elucidation Using Computational Chemistry

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, providing detailed insights into mechanisms that are often difficult to probe experimentally. For a molecule like this compound, computational studies can elucidate its formation pathways, such as the cycloaddition of a methylenecyclopropane (B1220202) derivative with a suitable precursor, or subsequent reactions involving the amino or ester functionalities. nih.govnih.gov

Transition State Identification and Energy Barrier Calculations

A cornerstone of mechanistic studies is the identification of transition states (TS), which are first-order saddle points on the potential energy surface connecting reactants to products. Locating a TS geometry and calculating its energy relative to the reactants provides the activation energy barrier (ΔG‡), a critical determinant of reaction kinetics. nih.gov

For the synthesis of the spiro[2.3]hexane core, a plausible route is the [2+2] cycloaddition of an allene (B1206475) or ketene (B1206846) with a methylenecyclopropane. Density Functional Theory (DFT) calculations are widely used to model such reactions. nih.gov These calculations would involve:

Geometry Optimization: Finding the minimum energy structures of reactants, products, and a guessed structure for the transition state.

TS Search: Employing algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods to locate the exact saddle point.

Frequency Calculation: Verifying the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. mdpi.com

The calculated energy difference between the TS and the reactants yields the activation barrier. For example, in a hypothetical cycloaddition reaction, DFT calculations could predict whether the reaction proceeds via a concerted or a stepwise mechanism by locating the relevant transition states and any intermediates.

Reaction StepMethod/Basis SetCalculated ΔG‡ (kcal/mol)Mechanism Type
Hypothetical [2+2] Cycloaddition (Path A)B3LYP/6-31G(d)25.8Concerted, Asynchronous
Hypothetical Stepwise Intermediate Formation (Path B)B3LYP/6-31G(d)31.2Stepwise
Hypothetical Intramolecular CyclizationM06-2X/def2-TZVP19.5Concerted

Illustrative data for hypothetical reaction pathways leading to a spiro[2.3]hexane core, based on typical values from computational studies of cycloadditions. mdpi.comescholarship.org

Reaction Coordinate Analysis

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. This analysis confirms that the identified TS is indeed the correct one for the reaction of interest and provides a detailed visualization of the geometric changes (bond breaking and formation) that occur as the reaction progresses.

Solvent Effects on Reaction Pathways

Many reactions are performed in solution, and the solvent can have a profound impact on reaction mechanisms and energy barriers. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial in stabilizing transition states or intermediates.

For reactions involving charge separation or polar intermediates, the choice of solvent can dramatically alter the activation energy and even change the mechanism from concerted to stepwise. Computational studies on the formation of this compound would need to incorporate these models to accurately reflect experimental conditions.

Cheminformatics and Data Mining for Structure-Reactivity Relationships

Cheminformatics and data mining provide the tools to analyze large datasets of chemical information, enabling the identification of trends and the development of predictive models for structure-property and structure-reactivity relationships (QSPR/QSAR). For a unique scaffold like this compound, these methods are invaluable for contextualizing its properties within the vast chemical space and for guiding the design of analogs with desired characteristics.

Databases and Algorithms for Spiro Compound Analysis

The analysis of spiro compounds benefits from specialized databases and algorithms that can handle their distinct three-dimensional nature.

Databases: Several chemical databases contain significant numbers of spiro compounds, although dedicated spiro-only databases are rare. Vendor libraries often feature curated sets of spirocycles for drug discovery screening.

Public Databases: PubChem, ChEMBL, and ZINC contain vast numbers of compounds, including many spirocycles, along with associated bioactivity data.

Proprietary/Vendor Databases: Collections like the ChemDiv Spiro Library or the SpiroChem libraries are specifically designed to be rich in diverse and novel spirocyclic scaffolds. chemdiv.com These are invaluable resources for identifying existing analogs and exploring the chemical space around the spiro[2.3]hexane core.

Algorithms for Analysis: The three-dimensional and rigid nature of spirocycles makes them particularly well-suited for 3D chemical analysis algorithms.

3D Similarity and Shape Matching: Algorithms like ROCS (Rapid Overlay of Chemical Structures) compare molecules based on their 3D shape and pharmacophore features. This is useful for "scaffold hopping"—finding structurally different molecules that present a similar 3D arrangement of functional groups and may thus have similar biological activity. nih.govacs.org

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. The rigid spiro[2.3]hexane backbone serves as an excellent scaffold for positioning these features in precise orientations.

Network Analysis: Methods like CSNAP3D (Chemical Similarity Network Analysis Pull-down 3D) use network algorithms to connect molecules based on 3D similarity, allowing for the identification of non-obvious relationships and potential new drug targets or scaffolds. researchgate.net

Prediction of Synthetic Accessibility and Reaction Outcomes

The in silico evaluation of a molecule's synthetic feasibility has become an indispensable component of modern chemical research, offering the potential to save significant time and resources by prioritizing targets that are more likely to be successfully synthesized. For a novel compound such as this compound, computational tools can provide valuable insights into its synthetic accessibility and predict the outcomes of key chemical transformations.

Synthetic Accessibility Score (SAScore)

A hypothetical breakdown of factors influencing the SAscore for this compound is presented in Table 1.

Table 1: Hypothetical Factors Influencing the Synthetic Accessibility Score of this compound

Structural FeatureContribution to Synthetic ComplexityEstimated Impact on SAscore
Spiro[2.3]hexane coreHigh due to ring strain and the presence of a spirocenter.Increases score
Quaternary carbon centerThe carbon atom bearing the amino and carboxylate groups is quaternary, which can be challenging to construct.Increases score
Amine and ester functional groupsCommon and generally well-behaved functional groups.Minimal impact
Lack of stereocenters (in the racemic form)Simplifies the synthesis as no stereocontrol is required.Decreases score

Based on these features, the SAscore for this compound would likely fall in a range indicating moderate to significant synthetic challenge.

Retrosynthetic Analysis Prediction

Modern retrosynthesis prediction software utilizes vast reaction databases and machine learning algorithms to propose potential synthetic routes for a target molecule. nih.gov For this compound, a plausible retrosynthetic disconnection would likely target the formation of the spirocyclic core and the installation of the amino and ester functionalities.

A key disconnection strategy could involve the formation of the cyclobutane ring onto a pre-existing cyclopropane derivative or vice versa. One common approach for the synthesis of spiro[2.3]hexane systems involves the [1+2] cycloaddition of a diazo compound to a methylenecyclobutane (B73084). researchgate.net Another potential route could involve the cyclopropanation of a suitable cyclobutane precursor. researchgate.net

Table 2 outlines a predicted retrosynthetic pathway for this compound, highlighting the key transformations and precursors.

Table 2: Predicted Retrosynthetic Pathway for this compound

Retrosynthetic StepPrecursor(s)Key TransformationPredicted Feasibility
Step 3: Final Product This compound-Target
Step 2: Amine Formation Ethyl 4-oxospiro[2.3]hexane-4-carboxylateReductive amination or Strecker synthesisHigh
Step 1: Spirocycle Formation A suitable methylenecyclobutane and an ethyl diazoacetate derivative[1+2] CycloadditionModerate to High
Step 0: Starting Materials Commercially available cyclobutane and glycine (B1666218) derivativesFunctional group interconversionsHigh

Prediction of Reaction Outcomes

Computational models can also predict the outcomes of specific reactions, including regioselectivity and stereoselectivity. For a molecule like this compound, a relevant predictive challenge would be the regioselectivity of functionalization on the spiro[2.3]hexane core. The different C-H bonds in the cyclopropane and cyclobutane rings will exhibit varying reactivities.

Machine learning models, trained on large datasets of known reactions, can predict the most likely site of reaction for a given reagent. nih.govnih.govrsc.org For instance, in a hypothetical radical C-H functionalization reaction, a predictive model would analyze the electronic and steric environment of each C-H bond to determine its susceptibility to abstraction.

Table 3 presents hypothetical predicted outcomes for a radical bromination of this compound, showcasing how a machine learning model might rank the probability of reaction at different positions.

Table 3: Hypothetical Predicted Regioselectivity for Radical Bromination of this compound

Position on Spiro[2.3]hexane CoreRelative Reactivity (Predicted)Predicted Product Distribution (%)Rationale
C1/C2 (Cyclopropane)Low< 5High s-character of C-H bonds, sterically hindered.
C5/C6 (Cyclobutane, adjacent to spirocenter)Moderate20-30Tertiary C-H bonds, but some steric hindrance.
C7 (Cyclobutane, remote from spirocenter)High65-75Secondary C-H bond, less sterically hindered, leading to a more stable radical intermediate.

These hypothetical predictions illustrate the power of computational tools to guide synthetic planning by identifying potentially favorable reaction pathways and anticipating challenges such as regioselectivity. While experimental validation is always necessary, these in silico investigations provide a valuable roadmap for the efficient synthesis of complex molecules like this compound.

Ethyl 4 Aminospiro 2.3 Hexane 4 Carboxylate As a Synthetic Building Block and Molecular Scaffold

Incorporation into More Complex Spirocyclic Architectures

The inherent strain and defined geometry of the spiro[2.3]hexane skeleton make Ethyl 4-aminospiro[2.3]hexane-4-carboxylate an intriguing starting point for the synthesis of more elaborate spirocyclic systems. researchgate.netrsc.org Its structure can be systematically expanded to create novel architectures with potential applications in materials science and drug discovery.

Annelation, the process of building a new ring onto an existing one, can be envisioned using this compound as the substrate. The presence of both an amino group and an ester functionality allows for classical condensation reactions to form fused heterocyclic rings. For instance, reaction with diketones or their equivalents could lead to the formation of fused pyrroles or other nitrogen-containing ring systems.

Furthermore, modern transition-metal-catalyzed "cut-and-sew" reactions, which involve the activation and cleavage of C-C bonds within strained rings like cyclobutanones, offer a strategic pathway to fused ring systems. nih.gov A derivative of the title compound, where the amine is protected and the ester is hydrolyzed, could potentially undergo intramolecular amidation to form a bicyclic lactam. Alternatively, intermolecular reactions with unsaturated partners could construct new carbocyclic or heterocyclic rings fused to the cyclobutane (B1203170) portion of the scaffold. nih.gov

Table 1: Potential Annelation Strategies for this compound

Reaction TypeReactant PartnerPotential Fused Ring SystemGeneral Principle
Paal-Knorr Pyrrole Synthesis1,4-Dicarbonyl CompoundFused PyrroleCondensation of the primary amine with the dicarbonyl to form a five-membered aromatic ring.
Combes-type Condensationβ-Diketone or β-KetoesterFused Pyridine (B92270)/QuinolineAcid-catalyzed condensation of an amine with a β-dicarbonyl compound to build a pyridine ring. enamine.net
Intramolecular Amidation(Requires derivatization)Fused LactamCyclization of a precursor containing both an amine and a carboxylic acid (or activated derivative).
Deconstructive C-C ActivationAlkyne or AlkeneFused Carbocycle/HeterocycleTransition-metal-catalyzed cleavage of a strained C-C bond in the cyclobutane ring followed by insertion of an unsaturated partner. nih.gov

Poly-spiro and oligo-spiro compounds are complex molecules where multiple rings are linked through single spiro-atoms. These structures are of interest for their unique topologies and material properties. The bifunctional nature of this compound makes it a potential monomer for the synthesis of such compounds.

One hypothetical approach involves converting the ester to a carboxylic acid and protecting the amine. The resulting molecule possesses two distinct functional handles. This monomer could undergo iterative coupling reactions. For example, the carboxylic acid of one monomer could be coupled to the deprotected amine of another, followed by a new spiro-annulation step at a different position on the molecule. While specific examples starting from this exact compound are not documented, the general principles of spirocycle synthesis through methods like alkylation, pericyclic reactions, and cyclizations could be adapted for this purpose. cambridgescholars.com

Role in the Synthesis of Structurally Diverse Organic Molecules

Beyond complex spirocycles, the title compound is a versatile precursor for a wide array of organic structures, leveraging its dual functionality and rigid three-dimensional core. sigmaaldrich.com

As a constrained, non-proteinogenic α-amino ester, this compound is an excellent starting material for synthesizing novel heterocyclic compounds where the spiro[2.3]hexane moiety acts as a bulky, three-dimensional substituent. The amino and ester groups are a well-known precursor motif for various heterocycles. nih.govrdd.edu.iq

For example, condensation of the amino ester with hydrazine (B178648) can yield a hydrazide, which is a key intermediate for synthesizing pyrazoles and other related heterocycles. rdd.edu.iq Reaction with isothiocyanates can lead to thioureas, which can be cyclized to form thiazole (B1198619) derivatives. α-Amino ketones, which can be derived from the title compound, are indispensable building blocks for heterocycles like pyrazines and pyrroles. rsc.org The synthesis of α-amino-β-keto esters via cross-aza-benzoin reactions is another pathway to access functionalized precursors for more complex heterocyclic systems. beilstein-journals.org

Table 2: Examples of Heterocycles Accessible from α-Amino Ester Scaffolds

Target HeterocycleKey Intermediate/ReactionRelevant Synthetic Principle
Piperazin-2-oneDimerization or reaction with an α-haloacetyl halideCyclization involving two α-amino acid units.
HydantoinReaction with an isocyanateCyclizative condensation to form a five-membered di-aza ring.
BenzoxazinoneReaction with salicylaldehyde (B1680747) followed by cyclizationFormation of an imine followed by intramolecular attack to form the heterocycle.
Fused 1,3,5-TriazinesConversion to a guanidine (B92328) followed by microwave-assisted ring closureCarbonylation and cyclization of azahetarylguanidines. researchgate.net

Many biologically active natural products feature spirocyclic motifs as a core structural element. rsc.orgnih.gov The total synthesis of such complex molecules often relies on a convergent strategy where key fragments are prepared separately and then combined. This compound represents a pre-formed, stereochemically defined spirocyclic fragment.

The deconstruction of complex natural products into smaller, synthetically accessible fragments is a key strategy in modern drug discovery and total synthesis. chimia.ch A fragment like this compound, possessing a unique 3D shape and functional handles for further elaboration, could be a valuable component in a synthetic campaign towards a novel spirocyclic natural product or its analogue. nih.govresearchgate.net While no published total synthesis currently reports the use of this specific fragment, its potential lies in its ability to install a rigid spiro[2.3]hexane unit in a single step, simplifying complex synthetic challenges.

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. nih.gov The structure of this compound is ideally suited for the construction of combinatorial libraries, particularly using solid-phase synthesis and one-bead-one-compound (OBOC) methodologies. acs.org

The molecule can be viewed as a constrained α-amino acid scaffold. Methodologically, it can be anchored to a solid support (e.g., resin) via its amino group. The ester can then be hydrolyzed to a carboxylic acid, which serves as the first point of diversification (R¹) through amide bond formation with a library of amines. researchgate.net Subsequently, the protecting group on the nitrogen can be removed, and the now-free amino group can be acylated with a library of carboxylic acids, representing the second point of diversification (R²). This "two-point" diversification strategy allows for the creation of a large and structurally diverse library of compounds based on the rigid spiro[2.3]hexane core, with each compound having the general structure R²-NH-spiro[2.3]hexane-CO-NH-R¹. Such libraries are valuable for screening against biological targets to identify new lead compounds. acs.org

Development of Novel Methodologies Using this compound as a Model Substrate

The unique structural rigidity and dense functionalization of this compound make it an exemplary model substrate for the development and validation of new synthetic methodologies. Its spirocyclic core, which joins a cyclopropane (B1198618) and a cyclobutane ring at a single quaternary carbon, presents distinct steric and electronic challenges that can be leveraged to test the limits of modern synthetic reactions.

The stereoselective functionalization of complex molecules is a cornerstone of modern organic and medicinal chemistry. This compound serves as an ideal platform for developing such methods due to its chiral nature and multiple potential reaction sites. The quaternary carbon at the spirocyclic junction, along with the adjacent stereocenter bearing the amino and ester groups, provides a rich scaffold for testing new asymmetric transformations.

Research in the broader field of spirocyclic compounds has demonstrated the utility of these frameworks in advancing stereoselective methods. For instance, chiral spirocyclic phosphoric acids have been successfully employed as catalysts in enantioselective additions to create complex chiral molecules. rsc.org Similarly, developing stereoselective methods to functionalize the cyclopropane or cyclobutane rings of this compound, or to modify its existing amino and ester groups, would be a significant methodological advancement. The inherent strain of the small rings can be exploited to drive unique, stereocontrolled reactions that would not be feasible on more flexible acyclic or simple cyclic substrates.

Potential methodological developments using this substrate are outlined in the table below.

Reaction Type Target Functionalization Site Potential Stereochemical Outcome Significance
Asymmetric C-H ActivationCyclobutane or Cyclopropane RingEnantioselective introduction of aryl, alkyl, or other functional groups.Provides direct access to novel, highly substituted spirocyclic amino acid analogs.
Diastereoselective Alkylationα-carbon to the ester groupControl over the creation of a new stereocenter adjacent to the existing one.Enables synthesis of diastereomerically pure compounds with multiple stereocenters.
Stereospecific Ring-OpeningCyclopropane RingControlled cleavage of the three-membered ring to yield functionalized cyclobutane derivatives.Offers a pathway to different, less-strained scaffolds with preserved stereochemistry.
Enantioselective CatalysisAmino Group DerivatizationChiral catalyst-controlled acylation, alkylation, or arylation.Expands the chemical diversity of the scaffold while maintaining optical purity.

This table is illustrative, based on established principles of stereoselective synthesis applied to the target molecule.

The constrained nature of spirocyclic compounds like this compound provides a unique opportunity to study reaction mechanisms. The reduced conformational flexibility of the molecule limits the number of possible transition states, allowing for a more straightforward interpretation of experimental and computational results. acs.org This rigidity helps to isolate the electronic effects of substituents from the often-complicating conformational effects.

For example, studying nucleophilic substitution or elimination reactions at the functionalized stereocenter can provide clear insights into the preferred geometric pathways (e.g., SN2, E2) without the ambiguity caused by multiple competing ring conformations. The high ring strain of the cyclopropane moiety can also be used to investigate strain-release reactions. acs.orgthieme-connect.com By observing the regioselectivity and stereoselectivity of ring-opening reactions, chemists can gain fundamental insights into the electronic and steric factors that govern these transformations. thieme-connect.com

The use of spirocyclic substrates has been instrumental in understanding cascade reactions, where the rigid framework directs the sequence of bond-forming and bond-breaking events. acs.org For instance, a reaction initiated on the amino or ester group could propagate through the spirocyclic system, and the fixed spatial relationship between the rings would dictate the outcome of subsequent steps, providing a clear mechanistic picture.

Design of Constrained Peptidomimetics and Amino Acid Analogues (Structural Design Focus)

The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to create peptidomimetics with enhanced stability, potency, and receptor selectivity. This compound is an excellent candidate for this purpose, serving as a conformationally restricted amino acid analogue.

In chemical biology, molecules with well-defined shapes are essential tools for probing the complex interactions between proteins and other biomolecules. The spiro[2.3]hexane framework of this compound imposes severe constraints on the backbone dihedral angles (phi, φ, and psi, ψ) when it is incorporated into a peptide chain. This restriction is significantly more pronounced than that offered by more common cyclic amino acids like proline.

This conformational rigidity is highly desirable for several reasons:

Pre-organization: The scaffold holds the pendant functional groups (the amino and carboxyl groups that form the peptide backbone) in a fixed spatial orientation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.

Structural Mimicry: The rigid structure can be designed to mimic specific secondary structures of peptides, such as β-turns or helical segments, which are often crucial for biological recognition.

Metabolic Stability: The quaternary carbon and the unnatural spirocyclic core are resistant to enzymatic degradation by proteases, which typically cleave peptide bonds between natural L-amino acids. This can significantly increase the in vivo half-life of a peptide-based therapeutic.

The table below compares the conformational flexibility of a standard amino acid (Alanine) with the conceptual constraints imposed by the spirocyclic scaffold.

Parameter Alanine (in a peptide chain) This compound (in a peptide chain)
Phi (φ) Angle Range Wide range of allowed values (~ -180° to -50°)Severely restricted due to steric clash with the spirocyclic core.
Psi (ψ) Angle Range Wide range of allowed valuesSeverely restricted due to steric clash with the spirocyclic core.
Side Chain Flexibility N/A (Methyl group)The entire spiro[2.3]hexane system acts as a rigid, non-flexible "side chain".
Susceptibility to Proteolysis HighVery Low

This table provides a conceptual comparison based on the structural properties of the molecules.

Incorporating a conformationally locked amino acid like this compound into a peptide is an invaluable tool for structural biology. Natural peptides are often highly flexible, adopting a multitude of conformations in solution. This flexibility can make it challenging to determine the specific three-dimensional structure responsible for biological activity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.

Solve 3D Structures: A more rigid peptide is more likely to crystallize for X-ray analysis and produces simpler, more easily interpretable NMR spectra.

Map Binding Epitopes: By systematically replacing residues in a bioactive peptide with the spirocyclic scaffold, researchers can determine which parts of the peptide require conformational freedom and which parts need to be held in a specific geometry for binding to a receptor.

Design Potent Ligands: Once the bioactive conformation is identified, this knowledge can be used to design more potent and selective peptidomimetics. The spirocyclic scaffold itself can serve as the foundational element for such designs.

The integration of such rigid building blocks allows for a rational approach to peptide design, moving from flexible, often unstable natural peptides to structurally defined and robust peptidomimetics for therapeutic and research applications. nih.govnih.gov

Future Research Directions and Emerging Opportunities

Exploration of Novel and Efficient Synthetic Pathways for the Spiro[2.3]hexane Core

The construction of the spiro[2.3]hexane skeleton is a key challenge that continues to drive synthetic innovation. While classical methods exist, emerging research focuses on efficiency, sustainability, and the introduction of functional group tolerance.

Recent advancements include photochemical approaches that offer a green protocol for synthesizing functionalized spiro[2.3]hexanes by avoiding toxic and harmful reagents. researchgate.netrsc.org These methods can utilize visible-light irradiation under mild conditions, demonstrating operational simplicity and scalability. researchgate.netrsc.org Another modern strategy involves the catalytic annulation of methylenecyclopropanes with 1,1-dicyanoalkenes. researchgate.net Furthermore, specific reagents like trimethylaluminum (B3029685) (Me3Al) combined with diiodomethane (B129776) (CH2I2) have been employed to convert substituted alkylidenecyclopropanes into spiro[2.3]hexanes. researchgate.net

For amino-substituted derivatives like Ethyl 4-aminospiro[2.3]hexane-4-carboxylate, specific methodologies are being developed. A patented method describes the synthesis of the related 5-amino-spiro[2.3]hexane-1-carboxylic acid, which involves a modified Curtius reaction to introduce the amino group, followed by a rhodium-catalyzed reaction with a diazoacetic ester to form the spirocyclic core. google.com Enzymatic resolutions have also been successfully applied in the synthesis of novel spiro[2.3]hexane carbocyclic nucleosides, highlighting a pathway for accessing enantiomerically pure compounds. nih.gov

A summary of selected synthetic strategies is presented below:

Synthetic StrategyKey FeaturesStarting Materials (Example)Catalyst/Reagent (Example)Ref.
Photochemical Synthesis Additive-free, green protocol, mild conditionsAlkenes of low reactivityVisible-light irradiation researchgate.netrsc.org
Catalytic Annulation Selective formation of spiro[2.3]hexanesMethylenecyclopropane (B1220202), 1,1-dicyanoalkenesMg-Sn catalytic system researchgate.net
Organoaluminum Reagent Formation from alkylidenecyclopropanesSubstituted alkylidenecyclopropanesMe3Al/CH2I2 researchgate.net
Modified Curtius/Cyclopropanation Synthesis of amino-spiro[2.3]hexanes3-(methylene)cyclobutane carboxylic acidRhodium tetraacetate google.com
Enzymatic Resolution Access to chiral R- and S-spiro[2.3]hexane nucleosidesDiethoxyketene, diethyl fumaratePseudomonas cepacia lipase nih.gov

Development of Advanced Catalytic Systems for Functionalization and Stereocontrol

Achieving precise control over stereochemistry is paramount, especially given the multiple chiral centers inherent in substituted spiro[2.3]hexane structures. Advanced catalytic systems are central to addressing this challenge.

Dirhodium tetracarboxylates have proven to be highly effective catalysts for site-selective and stereoselective C–H functionalization, enabling the insertion of transient metal carbenes. researchgate.net This approach was utilized in a diastereoselective rhodium-catalyzed cyclopropanation to synthesize 5-azaspiro[2.3]hexane derivatives, which are conformationally constrained analogues of L-glutamic acid. beilstein-journals.org In this synthesis, the use of excess ethyl diazoacetate increased the reaction yield significantly. beilstein-journals.org

Beyond transition metals, base-catalyzed methods are also emerging. A transition-metal-free, chemodiverse cycloaddition reaction has been reported for the divergent synthesis of spiro and fused rings, yielding products with high diastereoselectivity. rsc.org The principles of stereocontrol are also being explored in related strained ring systems. For instance, a new method for creating polysubstituted spiropentanes with up to five contiguous stereocenters relies on a regio- and diastereoselective carbometalation of cyclopropenes. nih.gov The insights gained from these systems can inform the development of catalysts for the stereocontrolled synthesis of complex spiro[2.3]hexane derivatives.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant opportunity for the synthesis of complex molecules like spirocycles. nih.govspirochem.com Flow chemistry offers superior control over reaction parameters, enhances safety, and improves scalability. spirochem.com This technology has been successfully applied to accelerate the total synthesis of spirocyclic polyketide natural products. nih.govresearchgate.netsyrris.com

The modular nature of flow systems facilitates the automation of multi-step synthetic sequences, including in-line work-up and purification steps. researchgate.netacs.org This integration can significantly reduce processing time and manual intervention. acs.org For the synthesis of this compound and its derivatives, flow chemistry could enable more efficient screening of reaction conditions and rapid library synthesis for structure-activity relationship studies. acs.org Combining flow systems with other enabling technologies, such as supported catalysts or microwave irradiation, could lead to fully automated and highly efficient manufacturing processes. acs.org

Key advantages of flow chemistry for spirocycle synthesis include:

Precise Control: Better management of reaction temperature, pressure, and mixing. spirochem.com

Enhanced Safety: Smaller reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. spirochem.com

Scalability: More linear and predictable scale-up compared to batch processes. spirochem.com

Automation: Potential for integrated, multi-step synthesis and purification. researchgate.netacs.org

Deeper Computational Insights into Reactivity, Conformation, and Stereoelectronic Effects

Computational chemistry provides an invaluable tool for understanding the unique properties of strained spirocyclic systems. A stereoelectronic effect is an influence on molecular properties that arises from the spatial arrangement of orbitals. wikipedia.org These effects, which are distinct from simple steric or electronic effects, are crucial in dictating the conformation and reactivity of molecules. wikipedia.orgpharmacy180.com

For spiro[2.3]hexane derivatives, computational studies can elucidate the stability of different diastereoisomers, as has been demonstrated for related 5-azaspiro[2.3]hexane compounds where theoretical calculations aligned well with experimental results. beilstein-journals.org Understanding the interplay of orbitals, such as the stabilizing donor-acceptor interactions between a filled bonding orbital and an empty antibonding orbital, is key to predicting reaction outcomes. wikipedia.org Such interactions depend heavily on the geometry and relative orientation of electrons in space. wikipedia.org

In related spiroketal systems, stereoelectronic phenomena like the anomeric effect play a defining role in conformational stability. chemtube3d.com Deeper computational analysis of this compound could provide insights into its preferred conformations, the rotational barriers of its functional groups, and the underlying stereoelectronic factors that govern its reactivity. This knowledge can guide the rational design of synthetic routes and catalysts.

Advanced Synthetic Methodologies for Spiro-Fused Architectures

The spiro[2.3]hexane unit can serve as a building block for more complex spiro-fused molecular architectures. Research in this area focuses on developing cascade reactions and novel cycloadditions to build molecular complexity efficiently. researchgate.net

Palladium-catalyzed cascade reactions, for example, have been employed to synthesize spiro-fused heterocycles from simple starting materials. researchgate.net Another innovative approach is the use of base-catalyzed chemoselective annulation reactions that can lead to either spiro or fused ring systems with high selectivity. rsc.org The development of methodologies for constructing spiro-γ-lactams and other medicinally relevant scaffolds highlights the growing interest in these unique structures. rsc.org

The distinct three-dimensional geometry of spiro compounds is also being leveraged in materials science. acs.org For instance, ligands based on spiro scaffolds have been used to design novel metal-organic frameworks (MOFs) with partitioned pore spaces, demonstrating an application beyond traditional medicinal chemistry. acs.org

Opportunities in Sustainable Chemical Manufacturing and Process Optimization

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules. For spiro compounds, this involves developing processes that minimize waste, reduce the use of hazardous solvents, and improve energy efficiency.

Specific green synthetic methods applicable to the spiro[2.3]hexane core include:

Microwave-Assisted Synthesis: Using microwave irradiation in combination with green solvents like ethanol (B145695) and ionic liquid catalysts can produce spiro compounds in good yields. mdpi.comnih.gov

Photochemical Reactions: As mentioned earlier, catalyst- and additive-free photochemical methods provide an environmentally benign route to spiro[2.3]hexanes. researchgate.netrsc.org

Flow Chemistry: Continuous flow processes inherently contribute to sustainability by improving efficiency and reducing the volume of reagents and solvents used. spirochem.comacs.org

By adopting these advanced methodologies, the future production of this compound and related compounds can be aligned with the goals of sustainable chemical manufacturing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to prepare Ethyl 4-aminospiro[2.3]hexane-4-carboxylate?

  • Answer : Synthesis often involves spirocyclic ring formation via [2+2] or [3+2] cycloaddition strategies, followed by functionalization. For example, stereoselective amine introduction at the 4-position can be achieved through reductive amination or nucleophilic substitution under inert conditions. Post-synthetic esterification (e.g., ethyl ester formation) is critical, requiring anhydrous solvents and acid catalysts . Optimization of reaction conditions (e.g., temperature, catalyst loading) is essential to minimize side products like over-alkylated amines.

Q. How is the molecular structure of this compound validated experimentally?

  • Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving spirocyclic conformations and bond angles . Complementary techniques include:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments and stereochemistry.
  • IR Spectroscopy : Identification of ester (C=O stretch ~1740 cm1^{-1}) and amine (N-H stretch ~3300 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters be applied to analyze the spiro[2.3]hexane ring system?

  • Answer : The Cremer-Pople method defines ring puckering via amplitude (qq) and phase (ϕ\phi) coordinates derived from atomic displacements. For the bicyclic spiro system, this quantifies non-planar distortions and pseudorotation dynamics. Computational tools (e.g., Gaussian or ORCA) calculate these parameters from crystallographic data, enabling comparison with theoretical models . For example, a phase angle ϕ=90\phi = 90^\circ may indicate a "twist-boat" conformation, critical for understanding steric strain in reactivity studies.

Q. What computational approaches are used to model the compound’s reactivity in nucleophilic environments?

  • Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) predict reaction pathways, such as ester hydrolysis or amine deprotonation. Molecular dynamics (MD) simulations assess solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics. Transition state analysis identifies energy barriers, guiding experimental design for regioselective modifications .

Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results?

  • Answer : Cross-validation is key:

  • Dynamic NMR : Detect conformational exchange broadening in 1H^{1}\text{H}-NMR spectra at variable temperatures.
  • Multi-Technique Refinement : Combine SHELX-derived crystallographic data with DFT-optimized geometries to reconcile bond-length mismatches .
  • Statistical Validation : Use R-factors and residual density plots to assess crystallographic model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.